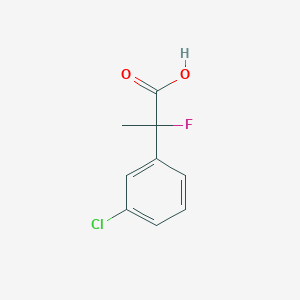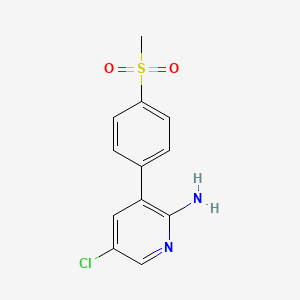
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, along with a propyl group and an aminophenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylacetic acid with propyl isocyanate, followed by cyclization under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
- 5-(4-Aminophenyl)-1,3,4-oxadiazole
Uniqueness
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike its analogs, which may have different heterocyclic rings, this compound’s oxazolidinone ring is crucial for its antimicrobial activity and its ability to inhibit protein synthesis in bacteria .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
5-(4-aminophenyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-14-8-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3 |
InChI-Schlüssel |
JRIUZKNEJPVVGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(OC1=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


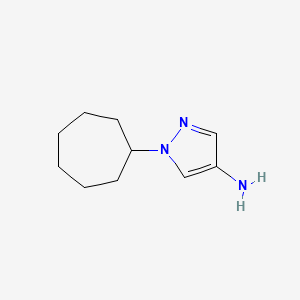
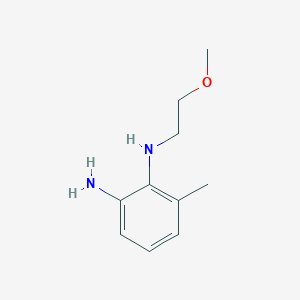
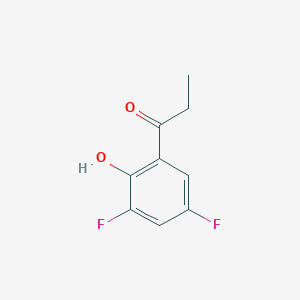


![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
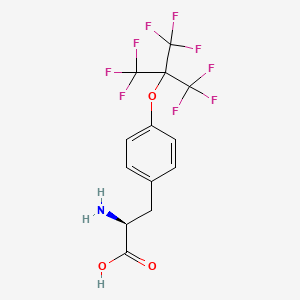


![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
